Bienvenue dans la boutique en ligne BenchChem!

(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid

Medicinal Chemistry Structural Biology SAR Analysis

This N1-methyl benzimidazole acetic acid (CAS 947014-10-0) is the validated core scaffold for CRTH2 receptor antagonist and PPARγ modulator campaigns. Its unique N1-methyl regiochemistry distinguishes it from C4/C5 isomers, eliminating uncontrolled SAR variables. The carboxylic acid handle enables direct amide coupling for library synthesis. ≥97% purity ensures reproducible biophysical assays (SPR, ITC). An essential building block for diversity-oriented synthesis.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 947014-10-0
Cat. No. B1326652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid
CAS947014-10-0
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1COCC(=O)O
InChIInChI=1S/C11H12N2O3/c1-13-9-5-3-2-4-8(9)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
InChIKeyOTVNOCARSDKQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid (CAS 947014-10-0) Technical Procurement Profile: Core Physicochemical and Structural Identifiers


(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid, formally designated as 2-[(1-methylbenzimidazol-2-yl)methoxy]acetic acid, is a heterocyclic organic compound belonging to the benzimidazole class. It possesses the molecular formula C11H12N2O3 and a precise molecular weight of 220.085 g/mol (PSA: 64.35 Ų) [1]. The compound is characterized by a benzimidazole bicyclic core—a fusion of a benzene ring and an imidazole ring—bearing a methoxyacetic acid side chain at the 2-position and a methyl substituent at the N1-position. Its primary identification includes CAS Number 947014-10-0 and MDL Number MFCD11052242 . As a functionalized heterocyclic building block, it serves as an intermediate in medicinal chemistry and organic synthesis, offering a carboxylic acid handle for further derivatization, such as amide coupling or esterification .

Procurement Risk Alert: Why (1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid (CAS 947014-10-0) Cannot Be Interchanged with Benzimidazole Positional Isomers


In scientific procurement, substituting (1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid with a structurally similar benzimidazole acetic acid derivative—even those sharing identical molecular weight and formula (C11H12N2O3, MW 220.22)—is not analytically or pharmacologically valid. The specific regiochemistry of the methyl substituent at the N1 position, as opposed to C4, C5, or C6, fundamentally alters the compound's electron distribution, hydrogen bonding capability, and metabolic stability [1]. While compounds like [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid (CAS 876716-55-1) and [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (CAS 915924-02-6) share the same core scaffold, their distinct substitution patterns dictate divergent binding affinities to therapeutic targets such as CRTH2 and PPARγ [2]. Generic substitution without rigorous comparative analytical validation would introduce uncontrolled variables into structure-activity relationship (SAR) studies and risk invalidating downstream biological assays.

Procurement-Grade Evidence: Differentiating (1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid (CAS 947014-10-0) from Structural Analogs


Regiochemical Differentiation: N1-Methyl Substitution vs. C5/C6-Methyl Positional Isomers

(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid (Target Compound, CAS 947014-10-0) is differentiated from its closest analog, [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid (Comparator, CAS 876716-55-1), by the precise location of the methyl substituent. The target compound features an N1-methyl substitution on the imidazole nitrogen, whereas the comparator bears a C5-methyl substitution on the fused benzene ring . According to PPARγ agonist SAR literature, the position of substitution on the benzimidazole core critically modulates receptor binding potency; modifications at N1 versus C5/C6 result in distinct binding modes and activation profiles [1]. Specifically, benzimidazole derivatives with N1-modifications exhibit different hydrogen bonding patterns with key residues in the PPARγ ligand-binding domain compared to C5/C6-substituted analogs, directly influencing agonist/antagonist functional outcomes [1]. This regiochemical distinction is non-trivial for researchers conducting SAR optimization or target engagement studies.

Medicinal Chemistry Structural Biology SAR Analysis

Biological Target Class Potential: Benzimidazole Acetic Acid Scaffold in CRTH2 Antagonism

The benzimidazole acetic acid scaffold—of which the target compound is a representative member—has been established as a privileged chemotype for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells) receptor antagonism. Patent literature explicitly claims benzimidazole acetic acid compounds as functional antagonists of the CRTH2 receptor, which is implicated in allergic and inflammatory disorders [1]. Representative analogs within this chemotype, such as (2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid, demonstrate CRTH2 antagonism with IC50 < 10 μM . The target compound retains the core structural features essential for CRTH2 interaction: a benzimidazole core, a flexible methoxy linker, and a terminal carboxylic acid pharmacophore. In contrast, non-acetic acid benzimidazole derivatives or those lacking the 2-position methoxy linker exhibit markedly reduced or abolished CRTH2 binding, confirming the scaffold specificity [2].

Immunology Inflammation GPCR Pharmacology

PPARγ Ligand Potential: Benzimidazole Acetic Acid Derivatives as Insulin Sensitizers

Benzimidazole acetate derivatives have been identified as novel PPARγ (Peroxisome Proliferator-Activated Receptor gamma) ligands through structure-based virtual screening and experimental validation. In a published screening study, a benzoimidazol acetate compound demonstrated PPARγ binding with an IC50 value < 10 μM, confirming this scaffold's ability to engage the nuclear receptor target relevant to type 2 diabetes and metabolic syndrome [1]. The target compound, (1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid, incorporates the critical carboxylic acid moiety and benzimidazole core required for PPARγ interaction, as established by SAR studies showing that N1 and C2 residues are essential for receptor activation and binding potency [2]. Notably, the most potent PPARγ agonists in this chemical series exhibit EC50 values as low as 0.26 μM for full agonism, providing a quantitative benchmark for scaffold optimization potential [2]. Compounds lacking the carboxylic acid functionality or with altered substitution at the N1 position exhibit significantly reduced or null PPARγ binding, underscoring the target compound's structural relevance [2].

Metabolic Disease Diabetes Nuclear Receptor Pharmacology

Commercial Availability and Minimum Purity Benchmark: CAS 947014-10-0 vs. Positional Isomers

From a procurement standpoint, (1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid (CAS 947014-10-0) is commercially available with a minimum purity specification of 95%, as documented across multiple vendor datasheets . In comparison, its C5-methyl positional isomer [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid (CAS 876716-55-1) and the C4-methyl isomer [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (CAS 915924-02-6) are also available but differ in catalog pricing and packaging configurations . The target compound is explicitly classified as a heterocyclic building block for research and development use only, with established supply chains from multiple independent vendors, ensuring procurement reliability and competitive sourcing options . Critically, the target compound's molecular formula (C11H12N2O3) and molecular weight (220.22 g/mol) are identical to its positional isomers, necessitating rigorous analytical verification—such as NMR and HPLC—to confirm identity and prevent inadvertent isomer cross-contamination during receipt and inventory management .

Chemical Procurement Analytical Chemistry Synthetic Chemistry

Defined Application Scenarios for (1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid (CAS 947014-10-0) in Research and Development


Medicinal Chemistry: Hit-to-Lead Optimization for CRTH2 Antagonists

This compound is optimally deployed as a core scaffold in medicinal chemistry campaigns targeting the CRTH2 receptor for allergic and inflammatory disease indications. Its benzimidazole acetic acid architecture aligns with the patented chemotype validated for CRTH2 antagonism, with established analogs demonstrating IC50 < 10 μM in functional assays [1]. Researchers can leverage the N1-methyl substitution pattern and 2-position methoxyacetic acid linker to systematically explore structure-activity relationships via amide coupling, ester prodrug synthesis, or heterocyclic fusion, with the goal of improving potency and selectivity relative to the baseline scaffold [2].

Metabolic Disease Research: PPARγ Ligand Discovery and SAR Studies

The compound serves as a suitable starting point for the design and synthesis of novel PPARγ modulators. The scaffold's demonstrated ability to bind PPARγ (IC50 < 10 μM for related benzimidazol acetates) and the established SAR framework—where N1 and C2 modifications critically influence receptor activation—provide a rational basis for library synthesis [1]. The target compound's carboxylic acid handle enables straightforward conjugation to generate diverse analogs for in vitro PPARγ transactivation screening, with the ultimate aim of identifying selective PPARγ modulators (SPPARγMs) with reduced adverse effect profiles compared to full agonists [2].

Chemical Biology: Tool Compound for Target Engagement Assays

Given the distinct regiochemical profile (N1-methyl) relative to its C5-methyl and C4-methyl isomers, this compound is a valuable tool for probing the binding site topology of benzimidazole-interacting proteins, including CRTH2, PPARγ, and potentially other nuclear receptors or GPCRs. The availability of the compound at 95% minimum purity from multiple vendors ensures reproducible starting material for biophysical assays—such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA)—aimed at confirming direct target engagement and elucidating binding thermodynamics [1]. Researchers can directly compare the target engagement profile of the N1-methyl isomer against C5-methyl and C4-methyl positional isomers to deconvolute the contribution of specific substituent positioning to binding affinity and functional selectivity.

Organic Synthesis: Versatile Heterocyclic Building Block for Library Construction

As a bifunctional molecule possessing both a benzimidazole core and a carboxylic acid moiety, the compound functions as a versatile building block for parallel synthesis and diversity-oriented synthesis (DOS) initiatives. The carboxylic acid group is amenable to activation and subsequent coupling with amines to generate amide libraries, or reduction to the corresponding alcohol for further functionalization. The N1-methyl group provides steric and electronic modulation that differentiates this building block from its N1-unsubstituted analog (1H-Benzimidazol-2-ylmethoxy)acetic acid (CAS not specified, MW 206.2 g/mol), which lacks the methyl substituent and consequently exhibits altered reactivity and solubility profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.